2,2-Dichloroaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloroaziridine is an organic compound that belongs to the class of aziridines, which are three-membered heterocyclic compounds containing one nitrogen atom and two carbon atoms. The presence of two chlorine atoms at the 2-position makes this compound a unique and reactive molecule. Aziridines are known for their strained ring structure, which imparts significant reactivity, making them valuable intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Dichloroaziridine can be synthesized through various methods. One common approach involves the reaction of Schiff base compounds with dichlorocarbene, which is generated in situ from chloroform and sodium hydroxide under phase-transfer catalysis conditions . Another method utilizes nanocrystalline magnesium oxide as a solid base catalyst to promote the one-pot synthesis of gem-dichloroaziridine derivatives under thermal conditions . These methods offer high yields, short reaction times, and high purity of products.
Industrial Production Methods
Industrial production of this compound typically involves the use of phase-transfer catalysts and ultrasonic irradiation to enhance reaction efficiency and product yield . The use of nanocrystalline magnesium oxide as a catalyst is also explored for its effectiveness in producing high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloroaziridine undergoes various chemical reactions, including:
Bromination: Bromination in aqueous acetic acid leads to the formation of 1-(4-bromophenyl)-3-(4-nitrophenyl)-2,2-dichloroaziridine.
Common Reagents and Conditions
Nitration: Acetic acid as the solvent.
Bromination: Aqueous acetic acid and acetic anhydride.
Major Products
Nitration: o- and p-nitrophenyl derivatives.
Bromination: 1-(4-bromophenyl)-3-(4-nitrophenyl)-2,2-dichloroaziridine and related compounds.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloroaziridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in developing pharmacologically active compounds.
Material Science: Utilized in the preparation of polymers and other materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2-Dichloroaziridine involves its high reactivity due to the strained three-membered ring structure. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions that form various products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Vergleich Mit ähnlichen Verbindungen
2,2-Dichloroaziridine can be compared to other aziridines, such as 1,3-diaryl-2,2-dichloroaziridine and 1,3-diaryl-2,2-dihaloaziridines . These compounds share similar reactivity due to the aziridine ring but differ in their substituents, which can influence their chemical behavior and applications. The presence of different substituents can lead to variations in reactivity, making each compound unique in its own right.
Conclusion
This compound is a highly reactive and valuable compound in organic synthesis, medicinal chemistry, and material science. Its unique structure and reactivity make it a versatile intermediate for various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
57629-76-2 |
---|---|
Molekularformel |
C2H3Cl2N |
Molekulargewicht |
111.95 g/mol |
IUPAC-Name |
2,2-dichloroaziridine |
InChI |
InChI=1S/C2H3Cl2N/c3-2(4)1-5-2/h5H,1H2 |
InChI-Schlüssel |
JMUSVIKQIVQSPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N1)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.